2,3-Dimethylbutanoic acid
Description
Historical Trajectories in Branched-Chain Carboxylic Acid Research
The study of carboxylic acids is a foundational element of organic chemistry, initially focused on straight-chain variants that were readily isolated from natural sources like fats. The investigation into branched-chain carboxylic acids (BCCAs) represents a later, more nuanced chapter in the field. Research into BCCAs, including compounds like 2,3-dimethylbutanoic acid, gained momentum in the latter half of the 20th century and has seen a significant surge in the 21st century. nih.gov
Early research was often driven by the need to understand the metabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine, which were first identified in the early 1900s. nih.gove-enm.org It was established that the catabolism of these essential amino acids produces corresponding branched-chain keto-acids and subsequently, branched-chain carboxylic acids. e-enm.orgahajournals.org For instance, this compound is recognized as a degradation product of the essential amino acid leucine. ontosight.ai
The development of sophisticated analytical techniques and synthetic methodologies allowed for more detailed exploration of these compounds. A pivotal aspect of this historical trajectory was the move from studying naturally occurring mixtures to isolating or synthesizing specific isomers. This allowed researchers to probe how the position and number of methyl branches influence the physical and chemical properties of the acids, such as polarity and reactivity. The ability to synthesize specific stereoisomers, like the (2S) or (2R) enantiomers of this compound, was a significant leap forward, enabling studies on the stereospecific interactions of these molecules in biological systems. ontosight.aievitachem.com
Contemporary Significance of this compound in Chemical Biology and Synthetic Chemistry
In modern research, this compound is valued primarily for its role as a chiral building block in organic synthesis and as a tool for biochemical investigation. ontosight.ai
In Synthetic Chemistry: The compound's chirality is a key asset. evitachem.com In pharmaceutical synthesis, creating molecules with the correct stereochemistry is often crucial for efficacy. ontosight.ai this compound serves as a versatile starting material or intermediate for the construction of more complex, stereochemically defined molecules. evitachem.com Its derivatives are explored for a range of potential therapeutic properties. For example, the structural motif of dimethylbutanoic acid is found in metabolites of some synthetic cannabinoids, making its study relevant in forensic and analytical chemistry. Synthetic routes to produce this compound and its derivatives are varied, including methods like the malonic ester synthesis, cyanohydrin synthesis, and the oxidation of corresponding alcohols, which have been refined for better yield and purity. evitachem.comosti.govchegg.comchegg.com
In Chemical Biology: The compound is a valuable tool for studying metabolic pathways. ontosight.ai As a product of amino acid metabolism, it is used in research to understand metabolic disorders. Studies on the catabolism of branched-chain amino acids are critical in contexts ranging from heart failure to diabetes, where dysregulation of these pathways is observed. ahajournals.orgmdpi.comnih.gov By using compounds like this compound, researchers can probe the activity of specific enzymes and pathways. Its structure allows it to interact with enzymes and receptors through hydrogen bonding and electrostatic interactions, modulating their activity. This makes it and its analogs useful for investigating the molecular basis of various biological processes.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₆H₁₂O₂ | nih.gov |
| Molecular Weight | 116.16 g/mol | ontosight.ainih.gov |
| CAS Number | 14287-61-7 (unspecified stereochemistry) | nih.gov |
| Boiling Point | ~190-196 °C | ontosight.aievitachem.com |
| Density | ~0.93-0.97 g/cm³ | ontosight.aistenutz.eu |
| Appearance | Colorless liquid | evitachem.com |
Compound Names Mentioned
| Compound Name |
|---|
| (2R)-2,3-dimethylbutanoic acid |
| (2S)-2,3-dimethylbutanoic acid |
| 2,3-dihydroxy-2,3-dimethylbutanoic acid |
| This compound |
| Isoleucine |
| Leucine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOASZQZPWEJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871229 | |
| Record name | 2,3-Dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14287-61-7, 22160-11-8 | |
| Record name | 2,3-Dimethylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14287-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,3-Dimethylbutanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014287617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-2,3-Dimethylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022160118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.719 | |
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| Record name | (±)-2,3-dimethylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHYLBUTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOH0HXV1UJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Strategies for 2,3 Dimethylbutanoic Acid
Chemo-selective Synthesis Pathways
The selective synthesis of 2,3-dimethylbutanoic acid requires careful consideration of starting materials and reaction conditions to favor the formation of the desired product over potential side-products. The following sections explore established and theoretical routes for its preparation.
Grignard Reagent-Based Carboxylation for this compound
A classic and direct method for the synthesis of carboxylic acids involves the carboxylation of a Grignard reagent. This pathway commences with the formation of a Grignard reagent from a suitable alkyl halide, such as 2-chloro-3-methylbutane. The reaction of this halide with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding organomagnesium compound, sec-butylmagnesium chloride.
| Reactant | Reagents | Solvent | Intermediate | Product |
| 2-chloro-3-methylbutane | 1. Mg | Diethyl Ether | sec-Butylmagnesium chloride | This compound |
| 2. CO2 | ||||
| 3. H3O+ |
Oxidative Approaches from Precursor Diols and Alcohols
The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. For the preparation of this compound, the corresponding primary alcohol, 2,3-dimethyl-1-butanol, serves as a suitable precursor. Strong oxidizing agents are required to drive the oxidation past the aldehyde stage to the carboxylic acid.
Commonly employed reagents for this transformation include potassium permanganate (B83412) (KMnO4) in a basic solution, followed by acidification, or the Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone). The reaction with potassium permanganate often requires heating to proceed to completion. The Jones oxidation is typically carried out at cooler temperatures, starting at 0 °C and allowing the reaction to warm to room temperature. The choice of oxidant and reaction conditions is critical to maximize the yield of the carboxylic acid and minimize potential side reactions, such as cleavage of the carbon-carbon bonds under harsh conditions.
| Precursor Alcohol | Oxidizing Agent | Typical Conditions | Product |
| 2,3-Dimethyl-1-butanol | Potassium Permanganate (KMnO4) | Basic solution, heat, then acid workup | This compound |
| 2,3-Dimethyl-1-butanol | Jones Reagent (CrO3/H2SO4) | Acetone, 0 °C to room temperature | This compound |
Cyanohydrin Synthesis Routes to this compound
The cyanohydrin pathway offers a method for carbon chain extension and subsequent conversion to a carboxylic acid. This route can be initiated from a ketone, such as 3-methyl-2-butanone. The reaction of the ketone with a source of cyanide, like hydrogen cyanide (HCN) or an alkali metal cyanide (e.g., NaCN or KCN), forms a cyanohydrin intermediate.
The critical step for the synthesis of the final acid is the hydrolysis of the nitrile group of the cyanohydrin. This hydrolysis can be performed under either acidic or basic conditions, typically with heating, to convert the nitrile into a carboxylic acid. This process yields an α-hydroxy acid. A subsequent dehydroxylation step would be necessary to arrive at this compound, making this a multi-step process. A more direct, though conceptually similar, approach involves the hydrolysis of 2,3-dimethylbutanenitrile, which would directly yield the target acid.
| Starting Material | Reagents | Intermediate | Final Product |
| 3-Methyl-2-butanone | 1. NaCN, H+ | 2-hydroxy-2,3-dimethylbutanenitrile | This compound (after dehydroxylation) |
| 2. H3O+, heat |
Alkylation Strategies for Butanoic Acid Derivatives Leading to this compound
Alkylation of enolates derived from carboxylic acid esters provides a powerful method for forming C-C bonds at the α-position. To synthesize this compound via this strategy, one could begin with an ester of 2-methylbutanoic acid, for instance, ethyl 2-methylbutanoate. The deprotonation of this ester at the α-carbon with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) generates a reactive enolate.
This enolate can then be treated with an alkylating agent, such as methyl iodide (CH3I), to introduce the second methyl group at the C2 position, resulting in ethyl 2,3-dimethylbutanoate. The final step is the hydrolysis of the ester group, typically through saponification with a base like sodium hydroxide (B78521) followed by an acidic workup, to yield this compound. Control of stoichiometry and temperature is crucial to prevent side reactions like self-condensation or over-alkylation.
| Substrate | Base | Alkylating Agent | Intermediate Ester | Final Product |
| Ethyl 2-methylbutanoate | Lithium Diisopropylamide (LDA) | Methyl Iodide (CH3I) | Ethyl 2,3-dimethylbutanoate | This compound |
Hydrolytic Transformations of Nitroalkane Precursors
The Nef reaction provides an indirect route to synthesize carboxylic acids from primary nitroalkanes. For the synthesis of this compound, a suitable starting material would be 1-nitro-2,3-dimethylbutane. The first step involves the deprotonation of the nitroalkane at the α-carbon using a base, such as sodium hydroxide, to form a nitronate salt.
The subsequent treatment of this nitronate salt with a strong mineral acid, like sulfuric acid, constitutes the Nef reaction, which hydrolyzes the nitronate to form an aldehyde, in this case, 2,3-dimethylbutanal. The final step is the oxidation of this aldehyde to the corresponding carboxylic acid. This can be accomplished using various oxidizing agents, such as potassium permanganate or silver oxide (in the Tollens' test). This multi-step pathway relies on the successful execution of both the Nef reaction and the subsequent oxidation.
| Precursor | Reagents | Intermediate Aldehyde | Oxidizing Agent for Final Step | Product |
| 1-Nitro-2,3-dimethylbutane | 1. NaOH | 2,3-Dimethylbutanal | e.g., KMnO4 or Ag2O | This compound |
| 2. H2SO4 |
Ketone Oxidation Pathways for this compound Production
The direct oxidation of a ketone to produce this compound is not a straightforward or common synthetic route. However, oxidative cleavage reactions of specifically structured ketones can be considered. For instance, the Baeyer-Villiger oxidation of a ketone like 3,4-dimethyl-2-pentanone (B3384585) with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the insertion of an oxygen atom adjacent to the carbonyl group, forming an ester. The regioselectivity of this insertion is governed by the migratory aptitude of the adjacent alkyl groups.
Following the formation of the ester, a hydrolysis step would be required to yield a carboxylic acid and an alcohol. The structure of the resulting carboxylic acid would depend on the regioselectivity of the Baeyer-Villiger oxidation. While theoretically possible, designing a ketone precursor that selectively yields this compound through this pathway can be complex and may not be as efficient as the previously described methods.
| Ketone Precursor | Reagent | Reaction Type | Potential Outcome |
| 3,4-Dimethyl-2-pentanone | meta-Chloroperoxybenzoic acid (m-CPBA) | Baeyer-Villiger Oxidation | Formation of an ester, which upon hydrolysis yields a carboxylic acid and an alcohol. |
Stereoselective and Asymmetric Synthesis of this compound Enantiomers
The synthesis of specific enantiomers of this compound is crucial for various applications, particularly in the pharmaceutical and biochemical fields where stereochemistry dictates biological activity. ontosight.ai This section details the methodologies developed for the enantioselective preparation of (2R)-2,3-dimethylbutanoic acid and (2S)-2,3-dimethylbutanoic acid.
Enantioselective Preparation of (2R)-2,3-Dimethylbutanoic Acid
The (R)-enantiomer of this compound is a valuable chiral building block in organic synthesis. smolecule.com Several strategies have been employed for its stereoselective preparation.
One common approach involves the use of chiral auxiliaries. These are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary can be removed. For instance, Evans oxazolidinones can be used to control the stereochemistry of alkylation reactions, leading to the formation of the (2R) enantiomer with high enantiomeric excess. wikipedia.org
Another method is through biocatalytic approaches. Specific enzymes can selectively produce the (R)-enantiomer. smolecule.com For example, the enzymatic reduction of a suitable precursor can yield (2R)-2,3-dimethylbutanoic acid.
Enantioselective Preparation of (2S)-2,3-Dimethylbutanoic Acid
The (2S)-enantiomer of this compound, a naturally occurring chiral carboxylic acid, is also of significant interest. ontosight.ai Its synthesis can be achieved through various stereoselective methods.
Similar to the (2R)-enantiomer, chiral auxiliaries are effective in the synthesis of (2S)-2,3-dimethylbutanoic acid. By selecting the appropriate chiral auxiliary, the stereochemical course of the reaction can be directed to favor the formation of the (S)-enantiomer.
Synthetic routes starting from chiral precursors are also employed. For example, (2S)-2,3-dimethylbutanoic acid can be synthesized from 3-hydroxy-3-methyl-2-butanone (B89657) through a cyanohydrin formation followed by hydrolysis. evitachem.com Alkylation of butanoic acid derivatives, such as the reaction of 2-bromo-3-methylbutane (B93499) with sodium cyanide followed by hydrolysis, can also yield the (2S)-enantiomer. evitachem.com Additionally, the oxidation of 2,3-dimethylbutanol using oxidizing agents like potassium permanganate or chromium trioxide represents another synthetic pathway. evitachem.com
Chiral Auxiliary-Mediated Synthesis of this compound
Chiral auxiliary-mediated synthesis is a powerful and widely used strategy for preparing enantiomerically pure compounds like this compound. numberanalytics.com This method involves the covalent attachment of a chiral auxiliary to a prochiral substrate to form a diastereomeric intermediate. The steric and electronic properties of the chiral auxiliary then guide the approach of a reagent to one of the two diastereotopic faces of the substrate, resulting in a highly diastereoselective reaction. Finally, the chiral auxiliary is cleaved to afford the desired enantiomerically enriched product and is ideally recovered for reuse. wikipedia.org
A prominent example of a chiral auxiliary used in the synthesis of this compound is the Evans oxazolidinone. wikipedia.orgbath.ac.uk The general procedure involves the acylation of the oxazolidinone with a derivative of butanoic acid. The resulting N-acyloxazolidinone can then undergo stereoselective alkylation at the α-position. The bulky substituent on the oxazolidinone directs the incoming electrophile to the opposite face, leading to a high degree of stereocontrol. Subsequent hydrolysis of the acyloxazolidinone removes the auxiliary and yields the desired enantiomer of this compound. The choice of the specific Evans oxazolidinone enantiomer allows for the selective synthesis of either the (2R) or (2S) enantiomer of the acid.
Another class of chiral auxiliaries that have been utilized are pseudoephedrine amides. wikipedia.org In this approach, pseudoephedrine is reacted with a carboxylic acid derivative to form an amide. Deprotonation of the α-carbon followed by alkylation proceeds with high diastereoselectivity due to the directing effect of the chiral pseudoephedrine backbone. Cleavage of the amide bond then liberates the enantiomerically enriched carboxylic acid.
The use of polymer-supported chiral auxiliaries has also been explored to facilitate purification and recycling of the auxiliary. bath.ac.uk
Biocatalytic and Enzymatic Synthesis Approaches for Stereoisomers of this compound
Biocatalytic and enzymatic methods offer a green and highly selective alternative for the synthesis of stereoisomers of this compound. researchgate.netresearchgate.net These approaches utilize enzymes or whole microorganisms as catalysts, which can operate under mild reaction conditions and often exhibit excellent enantioselectivity. nih.gov
Enzymatic resolution is a common strategy where a racemic mixture of this compound or a precursor is treated with an enzyme that selectively reacts with one of the enantiomers, allowing for the separation of the unreacted enantiomer. For instance, lipases can be used for the kinetic resolution of esters of this compound.
Another powerful biocatalytic method is the asymmetric reduction of a prochiral ketone precursor using ketoreductases (KREDs). researchgate.net These enzymes, often used in conjunction with a cofactor regeneration system, can produce chiral alcohols with high enantiomeric excess, which can then be oxidized to the corresponding carboxylic acid. For example, the reduction of a suitable ketoester can yield a hydroxy ester that, after hydrolysis, provides the desired enantiomer of this compound. mdpi.com
Amino acid dehydrogenases, such as leucine (B10760876) dehydrogenase, can be employed in the reductive amination of a 2-oxo acid to produce a chiral amino acid. google.com While not directly producing this compound, this demonstrates the potential of enzymatic systems for creating chiral centers that could be further elaborated to the target molecule. For example, D-tert-leucine has been prepared with high enantiomeric excess using an enzyme-catalyzed oxidative resolution. nih.gov
The choice of microorganism or enzyme is critical for achieving high selectivity. Screening of various microbial cultures is often performed to identify the most effective biocatalyst for a specific transformation. nih.gov For example, strains of Candida, Pichia, and Saccharomyces have been investigated for their ability to perform stereoselective reductions.
Comparative Analysis of Synthetic Route Efficiency, Selectivity, and Scalability
The selection of a synthetic route for this compound depends on several factors, including the desired stereochemistry, required purity, production scale, and economic viability. A comparative analysis of the different methodologies reveals their respective advantages and disadvantages in terms of efficiency, selectivity, and scalability.
| Synthetic Approach | Key Features | Selectivity (enantiomeric excess) | Scalability |
| Chiral Auxiliary-Mediated Synthesis | Well-established, predictable stereochemical outcomes. wikipedia.org | Generally high to excellent (>95% ee). | Can be challenging and costly for large-scale production due to the need for stoichiometric amounts of the auxiliary and additional protection/deprotection steps. bath.ac.uk |
| Biocatalytic/Enzymatic Synthesis | Environmentally friendly, high selectivity, mild reaction conditions. researchgate.netresearchgate.net | Often very high (>99% ee). researchgate.net | Can be highly scalable, especially with immobilized enzymes or whole-cell systems, which allow for catalyst recycling and continuous processes. researchgate.net |
| Synthesis from Chiral Pool | Utilizes readily available chiral starting materials. | Dependent on the purity of the starting material. | Scalability is often good, depending on the availability and cost of the chiral precursor. |
| Asymmetric Catalysis | Uses a catalytic amount of a chiral catalyst. | Can achieve high enantioselectivity. | Generally highly scalable and cost-effective for large-scale production. |
Chiral auxiliary-based methods, while offering excellent stereocontrol, can be less atom-economical and may require harsh conditions for the attachment and removal of the auxiliary, potentially limiting their large-scale applicability. bath.ac.uk
In contrast, biocatalytic approaches are increasingly favored for industrial production due to their high selectivity, mild operating conditions, and potential for cost-effective and sustainable manufacturing. researchgate.net The development of robust enzymes through protein engineering continues to enhance the efficiency and scalability of these processes.
Industrial Production Processes and Process Chemistry Optimization for this compound
The industrial production of this compound, particularly its enantiomerically pure forms, requires careful process design and optimization to ensure high yield, purity, and cost-effectiveness. The choice of synthetic route is a critical first step, with biocatalytic and asymmetric catalytic methods often being preferred for large-scale manufacturing due to their efficiency and sustainability.
Process chemistry optimization for the industrial synthesis of this compound focuses on several key areas:
Raw Material Sourcing and Cost: The availability and cost of starting materials are major considerations. For example, in biocatalytic processes, the cost of the substrate and any necessary cofactors is a significant factor.
Reaction Conditions: Optimization of parameters such as temperature, pressure, pH, solvent, and catalyst loading is crucial for maximizing yield and selectivity while minimizing reaction time and energy consumption.
Downstream Processing and Purification: The development of efficient and scalable purification methods is essential for isolating the final product with the required purity. This may involve techniques such as extraction, distillation, crystallization, and chromatography. For enantiomerically pure products, chiral chromatography or enzymatic resolution may be employed.
Waste Reduction and Sustainability: Modern industrial processes aim to minimize waste generation and environmental impact. This can be achieved through the use of catalytic methods, solvent recycling, and the development of more atom-economical synthetic routes.
Process Safety: A thorough evaluation of potential hazards and the implementation of appropriate safety measures are paramount in an industrial setting.
For biocatalytic processes, optimization may also involve the immobilization of enzymes to facilitate their recovery and reuse, as well as the use of continuous flow reactors to improve productivity and process control.
Chemical Reactivity and Mechanistic Studies of 2,3 Dimethylbutanoic Acid
Fundamental Reaction Pathways of the Carboxylic Acid Moiety
The carboxylic acid group is the primary site of chemical reactivity in 2,3-dimethylbutanoic acid, participating in oxidation, reduction, and nucleophilic substitution reactions.
Oxidation Reactions of this compound and Subsequent Products
The oxidation of this compound can lead to the formation of various products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can oxidize the compound. evitachem.com Under acidic conditions, these reactions can yield ketones or aldehydes. evitachem.com For instance, the oxidation of this compound can produce 2,3-dimethylbutanone and 2,3-dimethylbutanal.
A potential, though less direct, route to forming the parent acid involves the controlled oxidation of a precursor diol. For example, 2,3-dimethylbutenes can be oxygenated to produce 2,3-dimethylbutane-2,3-diol, which could then be selectively oxidized to this compound. This selective mono-oxidation would necessitate milder conditions to avoid further oxidation to a dicarboxylic acid.
| Reactant | Oxidizing Agent | Conditions | Major Products |
| This compound | Potassium permanganate (KMnO4) | Acidic | 2,3-Dimethylbutanone, 2,3-Dimethylbutanal |
| This compound | Chromium trioxide (CrO3) | Acidic | 2,3-Dimethylbutanone, 2,3-Dimethylbutanal |
| 2,3-Dimethylbutane-2,3-diol | Mild Oxidizing Agent | Controlled | This compound |
Reduction Reactions of this compound and Subsequent Products
The carboxylic acid group of this compound can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4). evitachem.com The reduction of this compound with lithium aluminum hydride yields 2,3-dimethylbutanol. evitachem.com For optimal results, these reactions are typically carried out in anhydrous solvents. evitachem.com
A one-pot synthesis method has been developed where 3,3-dimethylbutanoic acid is first esterified in ethanol (B145695) under acidic catalysis, followed by reduction with a hydroboron agent to produce 3,3-dimethylbutanol. patsnap.com This approach highlights a common strategy of converting the carboxylic acid to an ester prior to reduction.
| Reactant | Reducing Agent | Conditions | Major Product |
| This compound | Lithium aluminum hydride (LiAlH4) | Anhydrous solvent | 2,3-Dimethylbutanol |
| This compound | Sodium borohydride (NaBH4) | Anhydrous solvent | 2,3-Dimethylbutanol |
| 3,3-Dimethylbutanoic acid ester | Hydroboron agent | One-pot reaction | 3,3-Dimethylbutanol |
Nucleophilic Substitution Reactions Involving the Carboxylic Acid Group
The carbonyl carbon of the carboxylic acid group in this compound is electrophilic and can be attacked by nucleophiles, leading to substitution reactions. evitachem.com These reactions typically proceed through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The hydroxyl group of the carboxylic acid is a poor leaving group, so it is often converted to a better leaving group to facilitate the reaction.
Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used to convert the carboxylic acid into more reactive derivatives such as acyl chlorides. evitachem.com For instance, the reaction of this compound with thionyl chloride at elevated temperatures yields 2,3-dimethylbutanoyl chloride. These acyl halides are valuable intermediates for further synthetic transformations. evitachem.com
Derivatization Chemistry of this compound
The carboxylic acid functionality of this compound allows for its conversion into a variety of derivatives, most notably esters and amides. smolecule.com
Esterification Reactions of this compound
Esterification is a common reaction of this compound, where it reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid, to form an ester. smolecule.combyjus.com This reaction proceeds via a nucleophilic acyl substitution mechanism. smolecule.com For example, the reaction of this compound with ethanol yields ethyl 2,3-dimethylbutanoate. smolecule.com
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water lead to the formation of the ester. byjus.com
| Carboxylic Acid | Alcohol | Catalyst | Ester Product |
| This compound | Ethanol | Sulfuric acid | Ethyl 2,3-dimethylbutanoate |
| Ethanoic acid | Propanol | Sulfuric acid | Propyl ethanoate |
Amidation Reactions of this compound
This compound can be converted into amides by reacting with amines. evitachem.com Due to the low reactivity of the carboxylic acid itself, it is often first converted to a more reactive derivative, such as an acyl chloride, before reacting with the amine. d-nb.info Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct amidation of the carboxylic acid. smolecule.com
An example is the synthesis of N-((3-aminocyclobutyl)methyl)-2,3-dimethylbutanamide, which involves the reaction of a cyclobutyl derivative with this compound or its derivatives using coupling reagents. smolecule.com
| Reactant 1 | Reactant 2 | Coupling Reagent/Method | Amide Product |
| This compound derivative | Cyclobutyl amine derivative | DCC or EDC | N-((3-Aminocyclobutyl)methyl)-2,3-dimethylbutanamide |
| a-halo imidoyl chlorides | Amines | Base-induced dehydrohalogenation | Iminoaziridines |
Other Functional Group Interconversions on the this compound Skeleton
The carboxylic acid moiety of this compound is a versatile functional group that can be converted into a variety of other functionalities, enabling its use as a building block in organic synthesis. smolecule.com These transformations allow for the construction of more complex molecules, including potential pharmaceutical intermediates and new materials. smolecule.comontosight.ai The steric hindrance imposed by the methyl groups at the α and β positions can influence the reactivity of the carboxyl group.
Key functional group interconversions involving the this compound skeleton include the formation of acid chlorides, esters, amides, and the reduction to the corresponding alcohol.
Formation of Acid Chlorides: Carboxylic acids are readily converted into more reactive acid chlorides. This transformation can be achieved using several common reagents, such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅). chemguide.co.uk The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the resulting 2,3-dimethylbutanoyl chloride. chemguide.co.uk These acid chlorides are highly reactive intermediates for further synthesis. chemguide.co.uk
Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. ksu.edu.sasmolecule.com For example, reacting this compound with ethanol and a catalytic amount of sulfuric acid yields ethyl 2,3-dimethylbutanoate. smolecule.com
Amide Formation: The synthesis of amides from this compound can be accomplished by first converting the acid to its more reactive acid chloride, which then reacts with ammonia (B1221849) or a primary or secondary amine. libretexts.org Alternatively, direct amide formation can be achieved using coupling agents, such as 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU), which facilitate the reaction between the carboxylic acid and an amine. researchgate.net
Reduction to Alcohols: The carboxyl group can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, converting this compound into 2,3-dimethylbutanol. evitachem.com Milder reducing agents like sodium borohydride are generally not effective for the reduction of carboxylic acids. solubilityofthings.com
Alpha-Halogenation: While not a direct interconversion of the carboxyl group itself, the alpha-carbon of this compound can undergo halogenation. For instance, the synthesis of (S)-2-chloro-3,3-dimethylbutanoic acid has been reported, which can then be used to synthesize other chiral molecules. d-nb.info
The following table summarizes these key interconversions:
| Starting Material | Reagent(s) | Product | Transformation Type | Reference |
|---|---|---|---|---|
| This compound | SOCl₂, PCl₃, or PCl₅ | 2,3-Dimethylbutanoyl chloride | Acid Chloride Formation | chemguide.co.uk |
| This compound | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester (e.g., Ethyl 2,3-dimethylbutanoate) | Esterification | ksu.edu.sasmolecule.com |
| This compound | 1. SOCl₂ 2. Amine (R-NH₂) | Amide (R-CONH-R') | Amide Formation | libretexts.org |
| This compound | LiAlH₄, followed by aqueous workup | 2,3-Dimethylbutanol | Reduction | evitachem.com |
Elucidation of Reaction Mechanisms for this compound Transformations
Understanding the reaction mechanisms for the transformations of this compound is crucial for controlling reaction outcomes, particularly when dealing with a chiral center, as is the case for the (2S) and (2R) enantiomers. smolecule.com
Mechanism of Acid Chloride Formation: The reaction of a carboxylic acid with thionyl chloride (SOCl₂) proceeds through a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid attacks the sulfur atom of thionyl chloride, displacing a chloride ion. libretexts.org This forms a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group. The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acid chloride, along with the release of sulfur dioxide and hydrogen chloride gases. libretexts.org
Mechanism of Fischer Esterification: This acid-catalyzed reaction involves several equilibrium steps. ksu.edu.sa First, the carbonyl oxygen of this compound is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. ksu.edu.sa A proton transfer occurs, followed by the elimination of a water molecule to form a protonated ester. Finally, deprotonation by the solvent or the conjugate base of the catalyst regenerates the acid catalyst and yields the final ester product. ksu.edu.sa
Mechanism of Amide Formation via Coupling Agents: When using a coupling agent like TBTU, the carboxylic acid is first activated. The carboxylate attacks the TBTU, forming a highly reactive intermediate. This activated species is then susceptible to nucleophilic attack by the amine. The subsequent collapse of the tetrahedral intermediate results in the formation of the amide bond and the release of the coupling agent byproducts.
Mechanism of C-H Bond Lactonization (Analogous System): While not a direct transformation of the carboxyl group, mechanistic studies on the closely related 3,3-dimethylbutanoic acid provide insight into potential C-H functionalization reactions. A proposed mechanism for manganese-catalyzed γ-C-H bond lactonization involves the formation of a Mn(III)-carboxylate complex. researchgate.net This is followed by the formation of a high-valent Mn(V)-oxo species which then abstracts a hydrogen atom from the γ-carbon. The resulting carbon-centered radical then undergoes a rebound with the coordinated carboxylate to form the γ-lactone. researchgate.net Isotope labeling studies using ¹⁸O-enriched 3,3-dimethylbutanoic acid have provided experimental support for this carboxylate rebound mechanism. researchgate.net Such studies highlight the potential for directed C-H functionalization on the this compound skeleton.
The following table outlines the general mechanistic steps for key transformations:
| Transformation | Key Mechanistic Steps | Reference |
|---|---|---|
| Acid Chloride Formation (with SOCl₂) | 1. Nucleophilic attack of the carboxylic acid OH on SOCl₂. 2. Formation of a chlorosulfite intermediate. 3. Nucleophilic attack by Cl⁻ on the carbonyl carbon. 4. Elimination of the leaving group to form the acid chloride. | libretexts.org |
| Fischer Esterification | 1. Acid-catalyzed protonation of the carbonyl oxygen. 2. Nucleophilic attack by the alcohol on the carbonyl carbon. 3. Proton transfer and elimination of water. 4. Deprotonation to yield the ester. | ksu.edu.sa |
| Amide Formation (with coupling agent) | 1. Activation of the carboxylic acid by the coupling agent. 2. Nucleophilic attack by the amine on the activated carboxyl group. 3. Formation of a tetrahedral intermediate. 4. Collapse of the intermediate to form the amide. | researchgate.net |
| γ-Lactonization (Mn-catalyzed, on an analogous substrate) | 1. Formation of a Mn(III)-carboxylate complex. 2. Generation of a high-valent Mn-oxo species. 3. Hydrogen atom abstraction from the γ-carbon. 4. Carboxylate rebound to form the lactone ring. | researchgate.net |
Stereochemical Aspects and Chiral Recognition of 2,3 Dimethylbutanoic Acid
Enantiomerism and Diastereomerism in 2,3-Dimethylbutanoic Acid Systems
This compound has the chemical formula C6H12O2. ontosight.ainih.gov Its structure includes a butanoic acid backbone with methyl groups at the second and third carbon positions. ontosight.ai The presence of two chiral centers at C2 and C3 means that this compound can exist as multiple stereoisomers. Specifically, with two chiral centers, a maximum of 2^n (where n is the number of chiral centers) stereoisomers are possible, resulting in four distinct stereoisomers for this compound.
These stereoisomers can be classified into pairs of enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. masterorganicchemistry.comlibretexts.org The four stereoisomers of this compound can be grouped into two pairs of enantiomers:
(2R,3R)-2,3-dimethylbutanoic acid and (2S,3S)-2,3-dimethylbutanoic acid
(2R,3S)-2,3-dimethylbutanoic acid and (2S,3R)-2,3-dimethylbutanoic acid
The relationship between any stereoisomer from the first pair and any from the second pair is that of diastereomers. For instance, (2R,3R)-2,3-dimethylbutanoic acid is a diastereomer of (2R,3S)-2,3-dimethylbutanoic acid. libretexts.org Diastereomers have different physical properties, such as boiling points, melting points, and solubilities, which allows for their separation using conventional laboratory techniques. Enantiomers, on the other hand, have identical physical properties in an achiral environment, making their separation more challenging.
Table 1: Stereoisomers of this compound and Their Relationships
| Stereoisomer | Relationship to (2R,3R) | Relationship to (2S,3S) | Relationship to (2R,3S) | Relationship to (2S,3R) |
|---|---|---|---|---|
| (2R,3R) | Identical | Enantiomer | Diastereomer | Diastereomer |
| (2S,3S) | Enantiomer | Identical | Diastereomer | Diastereomer |
| (2R,3S) | Diastereomer | Diastereomer | Identical | Enantiomer |
| (2S,3R) | Diastereomer | Diastereomer | Enantiomer | Identical |
Chiral Resolution Techniques for this compound Enantiomers
The separation of the enantiomers of this compound, a process known as chiral resolution, is crucial for studying their individual biological activities and for their use in asymmetric synthesis. smolecule.com Due to their identical physical properties in an achiral medium, specialized techniques are required.
One of the most effective methods for resolving racemic mixtures of this compound is through enzymatic resolution. This technique leverages the stereoselectivity of enzymes, which often act on only one enantiomer of a chiral substrate. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to selectively esterify one enantiomer from a racemic mixture of this compound, allowing the unreacted enantiomer to be separated.
Another powerful technique is chiral chromatography. This involves the use of a chiral stationary phase (CSP) in a chromatography column. The CSP interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. Preparative-scale chromatographic separation has been described for structurally similar bulky side-chain amino acids, achieving high enantiomeric purity (>99% ee). researchgate.netchimia.ch
Table 2: Overview of Chiral Resolution Techniques for this compound
| Technique | Principle | Key Features |
|---|---|---|
| Enzymatic Resolution | Utilizes the stereoselectivity of enzymes (e.g., lipases) to catalyze a reaction on only one enantiomer. | The unreacted enantiomer can be recovered with high optical purity. Candida antarctica lipase is a commonly used enzyme. |
| Chiral Chromatography | Employs a chiral stationary phase that interacts diastereomerically with the enantiomers, leading to differential retention and separation. | Can be used for both analytical and preparative scale separations to achieve high enantiomeric excess. researchgate.netchimia.ch |
Investigations into Chiral Recognition in Biological and Chemical Systems involving this compound
Chiral recognition, the ability of a chiral system to differentiate between enantiomers, is a fundamental process in biology and chemistry. The enantiomers of this compound serve as valuable probes for investigating these phenomena. smolecule.com
In biological systems, the interaction of a chiral molecule with receptors, enzymes, or other biomolecules is often highly stereospecific. By studying the metabolic fate or biological response to the individual enantiomers of this compound, researchers can gain insights into the mechanisms of chiral recognition within metabolic pathways. smolecule.com For example, differences in the metabolism of the (R)- and (S)-enantiomers can reveal the stereochemical preferences of the enzymes involved.
In chemical systems, this compound can be used as a chiral building block in asymmetric synthesis. smolecule.com The stereochemistry at its C2 and C3 centers can direct the stereochemical outcome of a reaction, allowing for the synthesis of specific stereoisomers of more complex molecules. smolecule.com This is a testament to chiral recognition at the molecular level during a chemical transformation.
Stereochemical Influence on Biological Activity and Reactivity of this compound
The three-dimensional structure of a molecule is intrinsically linked to its biological function and chemical reactivity. For this compound, its stereochemistry plays a pivotal role in determining its biological activity. It has been noted that the different enantiomers and diastereomers of this compound can exhibit distinct biological properties.
The presence of methyl groups at both the C2 and C3 positions creates significant steric hindrance around the carboxylic acid functional group. This steric bulk can influence how the molecule interacts with biological targets such as enzyme active sites or cell surface receptors. Research on derivatives has suggested that the 2,3-dimethyl substitution pattern can lead to reduced receptor binding affinity when compared to other substitution patterns, likely due to this steric hindrance.
The specific spatial arrangement of the methyl groups, as defined by the (R) or (S) configuration at each chiral center, is critical. The (R)-enantiomer, for instance, has been noted to possess biological properties that are distinct from its (S)-counterpart. This difference underscores the importance of stereochemistry in the molecule's biological activity, where one enantiomer may fit into a binding site more effectively than the other, leading to a more potent biological response. This principle is a cornerstone of pharmacology and drug design, as the desired therapeutic effect is often associated with a single stereoisomer, while the other may be inactive or even contribute to undesirable effects.
Biological and Biochemical Significance of 2,3 Dimethylbutanoic Acid
A Pivotal Player in Intermediary Metabolism
Intermediary metabolism encompasses the vast network of chemical reactions that convert nutrients into energy and essential cellular components. Within this complex web, 2,3-dimethylbutanoic acid has been identified as a key metabolite, particularly in the context of branched-chain amino acid (BCAA) breakdown.
Tangled in the Web of Branched-Chain Amino Acid Catabolism and Anabolism
The catabolism of the essential amino acids leucine (B10760876), isoleucine, and valine is a critical metabolic pathway, and it is here that the significance of this compound becomes apparent. nih.gov The breakdown of these amino acids is a multi-step process, with the initial stages being shared among all three. nih.gov This process involves transamination to form branched-chain α-keto acids (BCKAs), followed by oxidative decarboxylation. nih.gov
While not a direct intermediate in the primary BCAA catabolic pathway, this compound is structurally related to intermediates of isoleucine metabolism. This structural similarity suggests a potential role in the broader network of BCAA metabolic regulation. Research indicates that the metabolism of certain amino acids involves this compound. ontosight.ai
From Obscurity to Identification: this compound as a Metabolite
The identification of this compound as a metabolite in various biological contexts has been crucial to understanding its significance. For instance, it has been identified as a human metabolite of the synthetic cannabinoid 5F-ADB. systemproject.eu In this context, the hydrolysis of the terminal ester group of 5F-ADB leads to the formation of 5F-ADB dimethylbutanoic acid. systemproject.eu Furthermore, studies on the in vitro metabolism of simvastatin (B1681759) by human intestinal microbiota have shown that the drug's degradation involves the cleavage of a methylbutanoic acid side chain, which then undergoes further metabolism. nih.gov These findings highlight the diverse origins from which this compound and its derivatives can arise within the human body.
A Modulator of Enzymatic Activity
The interaction of small molecules with enzymes is a cornerstone of biochemical regulation. This compound and its derivatives have been shown to engage in such interactions, influencing enzyme kinetics and modulating metabolic pathways.
As a carboxylic acid, this compound can participate in hydrogen bonding and electrostatic interactions with the active sites of enzymes and receptors. These interactions can alter the activity of enzymes involved in metabolic processes, leading to a range of biological effects. The specific molecular targets and the nature of the modulation depend on the context in which the compound is present. For example, the amino derivative, 2-amino-2,3-dimethylbutanoic acid, can form hydrogen bonds with enzyme active sites via its amino group and participate in ionic interactions through its carboxyl group, thereby influencing enzyme activity. smolecule.com
A Link to Inherited Metabolic Disorders
Perhaps the most compelling area of research surrounding this compound is its association with inherited metabolic disorders, particularly organic acidurias.
Implications in Organic Acidurias and Related Conditions
Organic acidurias are a group of inherited metabolic disorders characterized by the accumulation of organic acids in bodily fluids. Studies have linked metabolites related to this compound to these conditions. For instance, abnormal levels of 2-methyl-3-hydroxybutyrate, a metabolite associated with isoleucine metabolism and structurally similar to this compound, have been observed in patients with organic aciduria. This correlation suggests that monitoring levels of such compounds may be valuable for diagnosing and understanding metabolic disorders related to BCAAs.
A Glimmer of Hope: Research on Therapeutic Potential
The connection between this compound derivatives and metabolic diseases has spurred research into their therapeutic potential. A notable example is the investigation of 2,2-dimethylbutanoic acid (HST5040) as a clinical candidate for treating propionic acidemia and methylmalonic acidemia. acs.orgacs.org These are severe inherited metabolic disorders caused by deficiencies in enzymes involved in the catabolism of propionyl-CoA. acs.orgacs.org
The rationale behind this therapeutic approach is that low-molecular-weight carboxylic acids that can form CoA esters could redistribute the cellular acyl-CoA pools, thereby reducing the accumulation of toxic metabolites like propionyl-CoA and methylmalonyl-CoA. acs.org In preclinical studies using primary hepatocytes from patients with propionic acidemia, 2,2-dimethylbutanoic acid was effective at reducing the levels of disease-related metabolites. acs.org
Table 1: Research Findings on the Therapeutic Potential of this compound Derivatives
| Compound/Derivative | Metabolic Disease | Key Research Finding | Reference |
| 2,2-Dimethylbutanoic acid (HST5040) | Propionic Acidemia and Methylmalonic Acidemia | Identified as a clinical candidate that reduces disease-related metabolites in primary hepatocyte models. | acs.orgacs.org |
| Derivatives of this compound | Propionic Acidemia and Methylmalonic Acidemia | Investigated as potential candidates for treating these genetic metabolic disorders. |
Derivatives and Analogs of 2,3 Dimethylbutanoic Acid: Design, Synthesis, and Biological Research
Design and Synthesis of Structurally Modified Analogs of 2,3-Dimethylbutanoic Acid
The synthesis of structurally modified analogs of this compound is a key area of research, driven by the quest for novel compounds with enhanced biological activities and specific physicochemical properties. Various synthetic strategies have been developed to introduce structural diversity, including modifications to the alkyl chain, the introduction of different functional groups, and the creation of stereoisomers.
One common approach involves the alkylation or carboxylation of branched alkanes. For instance, a hypothetical synthesis of this compound can start from 2-chloro-3-methylbutane, which reacts with magnesium in tetrahydrofuran (B95107) (THF) to form a Grignard reagent. Subsequent carboxylation with gaseous carbon dioxide followed by hydrolysis can yield the desired acid. Another method involves the oxidation of 2,3-dimethylbutane-2,3-diol, which can be synthesized via the oxygenation of 2,3-dimethylbutenes.
Researchers have also synthesized libraries of isomeric hexanoates, including esters of this compound, to differentiate between closely related structures through techniques like mass spectrometry and NMR spectroscopy. mdpi.com The synthesis of these esters, for example with 3-phenylpropan-1-ol, has been achieved using the Steglich esterification procedure. mdpi.com
Furthermore, deuterated analogs of molecules containing the this compound structural motif have been synthesized to enhance pharmacokinetic properties. For example, in the synthesis of deuterated boceprevir (B1684563) analogs, a key intermediate is (S)-2-amino-3,3-dimethylbutanoic acid. researchgate.net This highlights the importance of this scaffold in medicinal chemistry.
The synthesis of chiral analogs is of particular interest. For example, diastereomerically pure reaction intermediate analogs for pantothenate synthetase inhibitors have been synthesized starting from commercially available (R)-2-amino-3,3-dimethylbutanoic acid. nih.gov This involves conversion to the corresponding α-hydroxy acid with retention of configuration. nih.gov
The table below summarizes various synthetic methods for this compound and its analogs.
| Starting Material | Reagents and Conditions | Product | Reference |
| 2-chloro-3-methylbutane | 1. Mg, THF; 2. CO2; 3. HCl | This compound | |
| 2,3-dimethylbutenes | O2, 80°C, 5 bar | 2,3-dimethylbutane-2,3-diol | |
| Dimethyl malonate, Isopropyl iodide | K2CO3, acetone; then heat | This compound | mdpi.com |
| (R)-2-amino-3,3-dimethylbutanoic acid | Intermediate α-lactone formation | (R)-2-hydroxy-3,3-dimethylbutanoic acid | nih.gov |
Exploration of Bioactive Derivatives of this compound
Derivatives of this compound are actively explored for their potential biological activities. The unique branched structure of this carboxylic acid makes it a valuable building block in the synthesis of a wide range of bioactive molecules.
Research into Anti-inflammatory Properties of this compound Derivatives
Derivatives of butanoic acid have been investigated for their potential anti-inflammatory effects. ontosight.ai While specific research on the anti-inflammatory properties of this compound derivatives is emerging, related structures have shown promise. For instance, a series of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogs have been synthesized and evaluated for their anti-inflammatory activity. nih.gov Several of these compounds exhibited potent inhibition of COX-1 and COX-2 enzymes, which are key targets in inflammation. nih.gov For example, compounds designated as FM4, FM10, and FM12 showed significant inhibitory activity against COX-2. nih.gov This suggests that derivatives incorporating the butanoic acid framework can be effective anti-inflammatory agents. nih.gov
Investigation of Antimicrobial and Antifungal Activities of this compound Analogs
The antimicrobial and antifungal potential of this compound analogs is an area of active investigation. Studies on related butanoic acid derivatives have indicated promising results. For example, 2-benzyl-3,3-dimethylbutanoic acid has been explored for its potential antimicrobial and antifungal properties. Similarly, 2-(4-chlorobenzyl)-3,3-dimethylbutanoic acid has been synthesized and is suggested to have potential antimicrobial and antifungal activities, a characteristic often associated with halogenated benzyl (B1604629) groups in carboxylic acids. ontosight.ai
In a broader context, the synthesis of 2,3-pyrrolidinedione derivatives, which can be considered structurally related to amino acid derivatives of butanoic acid, has led to compounds with significant antimicrobial activity against oral pathogens like Streptococcus mutans and Candida albicans. nih.gov Furthermore, rare fatty acids derived from microorganisms, some of which are structurally complex butanoic acid derivatives, have shown both antibacterial and antifungal activities. mdpi.com For example, carbapenem (B1253116) antibiotics containing a (R)-2,4-dihydroxy-3,3-dimethylbutanoic acid moiety exhibit strong antimicrobial activity against a range of bacteria. mdpi.com
The table below presents some examples of this compound analogs and their reported antimicrobial or antifungal activities.
| Compound/Derivative Class | Target Organism(s) | Reported Activity | Reference(s) |
| 2-Benzyl-3,3-dimethylbutanoic acid | Various bacterial and fungal strains | Potential antimicrobial and antifungal properties | |
| 2-(4-Chlorobenzyl)-3,3-dimethylbutanoic acid | General antimicrobial and antifungal | Suggested potential based on structural features | ontosight.ai |
| 2,3-Pyrrolidinedione derivatives | Streptococcus mutans, Candida albicans | Significant antimicrobial activity | nih.gov |
| Carbapenem antibiotics (containing (R)-2,4-dihydroxy-3,3-dimethylbutanoic acid) | Gram-positive and gram-negative bacteria | Strong antimicrobial activity | mdpi.com |
This compound as a Precursor in Pharmaceutical Intermediate Synthesis
This compound and its derivatives serve as crucial precursors in the synthesis of pharmaceutical intermediates. ontosight.ai Its chiral nature makes it a valuable building block for creating complex molecules with specific stereochemistry, which is often critical for pharmacological activity. ontosight.ai
For instance, (R)-2-amino-3,3-dimethylbutanoic acid is a key starting material for the synthesis of reaction intermediate analogs that act as inhibitors of pantothenate synthetase, a potential drug target. nih.gov Similarly, derivatives of this compound are used in the synthesis of kinase inhibitors. The compound's structure is also found within more complex drug molecules, where it can influence the final product's efficacy and safety. ontosight.ai
The enzymatic preparation of (R)-2-Hydroxy-3,3-dimethylbutanoic acid is highlighted as a key intermediate for the synthesis of thrombin inhibitors, demonstrating the importance of chiral hydroxybutyrates in the pharmaceutical industry. researchgate.net
Applications of this compound Derivatives in Agrochemical Research
The unique structural properties of this compound derivatives also lend themselves to applications in agrochemical research. lookchem.com While this area is less extensively documented in publicly available research compared to its pharmaceutical applications, the general principles of structure-activity relationships suggest that modifications of the this compound scaffold could lead to the development of new herbicides, pesticides, or plant growth regulators. For example, 2-ethyl-3,3-dimethyl-butanoic acid is noted for its potential use in the synthesis of agrochemicals. lookchem.com The biological activity of such compounds would depend on their specific interactions with target enzymes or receptors in plants or pests.
Development of Chiral Polymeric Materials Incorporating this compound Moieties
The chirality of this compound makes it a valuable monomer for the development of chiral polymeric materials. smolecule.com The incorporation of chiral units like (2R)-2,3-dimethylbutanoic acid into a polymer backbone can impart unique properties to the resulting material. smolecule.com These chiral polymers are of interest for a variety of applications, including their use as chiral stationary phases in chromatography for the separation of enantiomers, as components in drug delivery systems, and in the creation of advanced materials with specific optical or recognition properties. smolecule.com
Research into polymer-supported chiral auxiliaries has demonstrated the utility of incorporating chiral molecules onto a polymer backbone to control stereochemistry in chemical reactions. researchgate.net While specific examples focusing solely on this compound are not extensively detailed, the principles established with other chiral acids are applicable. The structural motif of (2S)-2,3-dimethylbutanoic acid has been noted for its use in developing polymeric materials. evitachem.com
The development of such materials often involves the synthesis of a monomer derived from this compound, which is then polymerized. The properties of the final polymer can be tuned by the choice of the comonomer and the polymerization conditions.
Advanced Analytical Methodologies for 2,3 Dimethylbutanoic Acid Research
Spectroscopic Characterization Techniques for 2,3-Dimethylbutanoic Acid and its Derivatives
Spectroscopic methods are indispensable for determining the molecular structure and confirming the identity of this compound and its related compounds.
Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound. ¹H-NMR, in particular, allows for the identification of key structural features. The signals corresponding to the methyl groups and the acidic carboxyl proton are critical markers for confirming the molecule's identity. For instance, the methyl groups typically appear as doublets or singlets in the δ ~1.0 ppm region of the spectrum, while the carboxyl proton is found much further downfield, around δ ~9.0 ppm.
In the study of its derivatives, such as 2-hydroxy-2,3-dimethyl-4-oxobutanoic acid, ¹H NMR is instrumental in monitoring reaction progress and determining product yields. rsc.org Researchers have used ¹H NMR to track the hydrolysis of ethyl 2-hydroxy-2,3-dimethyl-4-oxobutanoate, revealing approximately 70% conversion to the carboxylic acid form. rsc.org Furthermore, NMR helps distinguish between different isomers, as the coupling constants and splitting patterns provide detailed information about the connectivity of atoms. For deuterated analogues like 2,2-Dimethylbutanoic Acid-d6, ²H NMR spectroscopy is used to verify the position and extent of isotopic labeling.
Table 1: Representative ¹H-NMR Data for this compound Derivatives
| Compound | Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| This compound | Methyl Groups (-CH₃) | ~1.0 | Varies (Doublet, etc.) | |
| This compound | Carboxyl Proton (-COOH) | ~9.0 | Singlet | |
| 2-hydroxy-2,3-dimethyl-4-oxobutanoic acid (enzymatically obtained) | Aldehyde protons | Not specified | Two signals for diastereomers | rsc.org |
Mass Spectrometry (MS) Techniques for Identification and Quantification
Mass spectrometry is a powerful tool for both the identification and quantification of this compound. Electron ionization mass spectrometry provides a fragmentation pattern that can be used as a chemical fingerprint. For the isomeric compound 3,3-dimethylbutanoic acid, the mass spectrum is well-documented by the NIST Mass Spectrometry Data Center. nist.gov
In forensic toxicology, distinguishing between a parent compound and its metabolites is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed for this purpose, targeting specific precursor-to-product ion transitions to differentiate (2S)-2,3-dimethylbutanoic acid from its metabolites. nmslabs.com High-resolution mass spectrometry (HRMS) is particularly valuable for the structural characterization and identification of unknown compounds, including metabolites of synthetic cannabinoids that are derivatives of dimethylbutanoic acid. researchgate.netojp.gov These advanced techniques offer high sensitivity and specificity, which are essential for analyzing complex biological matrices. researchgate.net For example, the butanoic acid metabolites of certain synthetic cannabinoids have been identified as stable biomarkers in blood and urine. ojp.gov
X-ray Diffraction Studies of this compound Derivatives
While X-ray diffraction is typically applied to solid, crystalline materials, it provides unparalleled detail on the three-dimensional spatial arrangement of atoms. Studies on derivatives of this compound have utilized this technique to gain insights into their solid-state structures. evitachem.com For example, crystallographic investigations of 2,3-dihydroxy-2,3-dimethylbutanedioic acid (also known as 2,3-dimethyltartaric acid) have revealed detailed information about its molecular geometry. These studies show that the conformation of the molecule is heavily influenced by both intramolecular and intermolecular hydrogen bonding patterns. Similarly, X-ray diffraction analysis of a cyclobutane (B1203170) derivative of carboxylic acid helped to definitively locate the substituents on the ring structure. researchgate.net
Chromatographic Separation and Quantification of this compound
Chromatographic techniques are fundamental for separating this compound from complex mixtures and for its precise quantification.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Applications
Gas chromatography is a widely used technique for the analysis of volatile compounds like this compound. The NIST Chemistry WebBook indicates the availability of GC data for this compound. nist.gov For quantitative analysis, GC coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is common. To improve volatility and achieve accurate quantification, this compound is often derivatized with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) before GC-MS analysis. In a validated method for determining free volatile carboxylic acids in cheese, the isomer 3,3-dimethylbutanoic acid was used as an internal standard for quantification by GC-FID after esterification. agroscope.ch The Kovats retention index, a key parameter in GC, has been experimentally determined to be 874 on a standard non-polar column for this compound. nih.gov
Table 2: Gas Chromatography Parameters for Dimethylbutanoic Acid Analysis
| Parameter | Value/Description | Compound | Technique | Reference |
|---|---|---|---|---|
| Kovats Retention Index | 874 | This compound | GC (Standard non-polar column) | nih.gov |
| Internal Standard | 3,3-Dimethylbutanoic acid | Volatile Carboxylic Acids | GC-FID | agroscope.ch |
| Derivatization Agents | BSTFA, MTBSTFA | This compound | GC-MS |
High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS) Methodologies
High-performance liquid chromatography offers a versatile approach for the analysis of this compound and its derivatives, particularly those that are less volatile or thermally labile. A simple HPLC-UV method using a C18 column and UV detection at approximately 210 nm can be a cost-effective option for quantification. For derivatives like 2-hydroxy-3,3-dimethylbutanoic acid, reverse-phase (RP) HPLC methods have been developed using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or, for MS compatibility, formic acid. sielc.com
The coupling of HPLC with mass spectrometry (LC-MS) provides enhanced sensitivity and selectivity. In LC-MS runs, the addition of an acidic modifier such as 0.1% formic acid to the mobile phase can improve the stability of the analyte. Advanced LC-MS/MS and LC-HRMS methods are crucial in forensic science for detecting and quantifying metabolites of synthetic cannabinoids, which can be structurally related to this compound. nmslabs.comojp.gov These methods are continuously updated to keep pace with the emergence of new substances. researchgate.net For example, a validated LC-MS/MS method for the confirmation of amphetamines in blood showcases the power of this technique for forensic analysis. nmslabs.com
Chemoinformatic and Computational Approaches to Structural Analysis of this compound
Chemoinformatics and computational chemistry offer powerful tools for the in-depth structural analysis of this compound, providing insights that complement experimental data. These in silico methods allow for the prediction of physicochemical properties, exploration of conformational landscapes, and the simulation of spectroscopic data, all of which contribute to a comprehensive understanding of the molecule's behavior and potential interactions.
At a fundamental level, the structure of this compound can be represented and analyzed using various computational descriptors. These descriptors, derived from the molecule's two-dimensional and three-dimensional structures, are crucial for quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. nih.govmdpi.com
Predicted Physicochemical and Molecular Properties
Computational tools can accurately predict a range of physicochemical properties for this compound, which are essential for designing and interpreting experimental studies. Publicly available databases, such as PubChem, provide a host of computed properties for this compound. nih.gov These predictions are based on various computational models and algorithms.
Table 1: Computed Physicochemical Properties of this compound
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Weight | 116.16 g/mol | nih.gov |
| XLogP3 | 1.6 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Exact Mass | 116.083729621 g/mol | nih.gov |
| Monoisotopic Mass | 116.083729621 g/mol | nih.gov |
| Topological Polar Surface Area | 37.3 Ų | nih.gov |
| Heavy Atom Count | 8 | nih.gov |
| Complexity | 114 | nih.gov |
These predicted values offer a baseline for understanding the molecule's potential behavior in various environments. For instance, the XLogP3 value suggests a moderate level of lipophilicity.
Molecular Modeling and Conformational Analysis
The presence of two methyl groups on the butanoic acid backbone introduces steric hindrance that significantly influences the molecule's conformational preferences. ontosight.ai Molecular mechanics (MM) and quantum mechanics (QM) are the primary computational methods used to explore the conformational landscape of molecules like this compound. numberanalytics.com
Ab initio calculations on related substituted dicarboxylic esters have demonstrated that the substitution pattern has a marked effect on the preferred molecular conformations in both solution and solid states. This highlights the importance of the methyl groups in this compound in defining its three-dimensional structure.
Computational Prediction of Spectroscopic Data
Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. While experimental NMR is the gold standard for structure elucidation, predicted spectra can aid in the interpretation of experimental data and in the identification of unknown compounds.
For this compound, with the molecular formula C6H12O2, several isomers exist, and predicted NMR spectra can help to distinguish between them. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. libretexts.org Computational software can calculate these chemical shifts based on the molecule's 3D structure.
Table 2: General Predicted ¹H NMR Chemical Shift Ranges for Similar Structural Motifs
| Proton Type | Approximate Chemical Shift (δ) ppm |
|---|---|
| -CH3 (Alkyl) | 0.7–1.3 |
| -CH- (Alkyl, tertiary) | 1.4–1.8 |
Note: These are general ranges and the actual chemical shifts for this compound will be more specific due to the influence of adjacent groups. libretexts.org
Similarly, theoretical vibrational frequencies corresponding to infrared (IR) spectra can be calculated using methods like density functional theory (DFT). nih.gov These calculations can help in assigning the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule.
Quantitative Structure-Activity Relationship (QSAR) and In Silico ADME Prediction
While specific QSAR models for this compound are not extensively documented in public literature, the methodologies are well-established for aliphatic carboxylic acids. mdpi.com QSAR studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity or a specific property. mdpi.com For a molecule like this compound, QSAR models could be developed to predict properties such as its potential toxicity, antimicrobial activity, or its role as an enzyme inhibitor. medchemexpress.com
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery and chemical safety assessment. researchgate.netnih.gov Computational models can estimate parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. ekb.eg For this compound, these predictions would be valuable in assessing its potential as a bioactive molecule or its metabolic fate in biological systems. ontosight.ai
Applications of 2,3 Dimethylbutanoic Acid in Organic Synthesis and Materials Science Research
2,3-Dimethylbutanoic Acid as a Chiral Building Block in Asymmetric Synthesis
The primary application of this compound in organic synthesis is its role as a chiral building block. ontosight.aievitachem.com In asymmetric synthesis, the goal is to produce a specific enantiomer of a target molecule, which is crucial in fields like pharmacology where different enantiomers can have vastly different biological effects. ontosight.ai The defined stereochemistry of (2R)- or (2S)-2,3-dimethylbutanoic acid allows chemists to introduce a specific chiral center into a larger molecule, guiding the stereochemical outcome of subsequent reactions. smolecule.com It can be used as a chiral auxiliary, a temporary component of a molecule that directs the stereoselective formation of new stereocenters. evitachem.com
Its derivatives are also employed to create other chiral molecules, leveraging the existing stereocenter to control the formation of new ones. smolecule.com This control is fundamental to producing enantiomerically pure compounds for various applications. smolecule.com
Utilization as a Precursor for Complex Biologically Active Molecules
This compound and its derivatives are significant precursors in the synthesis of complex, biologically active molecules, particularly pharmaceuticals. ontosight.aievitachem.com The structural motif of the acid is incorporated into the final target molecule, often influencing its interaction with biological systems like enzymes or receptors.
Research has demonstrated the use of derivatives of this acid in creating potent therapeutic agents. For example, the related compound (R)-2-Hydroxy-3,3-dimethylbutanoic acid is a key precursor in the enzymatic preparation of thrombin inhibitors. mdpi.com Thrombin is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for anticoagulant therapies. mdpi.com The synthesis of such inhibitors highlights the importance of chiral acids in developing highly specific drugs. mdpi.com Similarly, derivatives have been investigated for their potential anti-inflammatory and antimicrobial properties, serving as a foundational structure for drug discovery.
Examples of Biologically Active Molecules Derived from this compound Analogs
| Precursor/Analog | Target Molecule Class | Biological Significance | Reference |
|---|---|---|---|
| (R)-2-Hydroxy-3,3-dimethylbutanoic acid | Thrombin Inhibitors | Acts as an anticoagulant by inhibiting the thrombin enzyme, crucial for preventing blood clots. | mdpi.com |
| This compound derivatives | Anti-inflammatory agents | Modulates metabolic pathways involved in inflammation. | |
| This compound derivatives | Antimicrobial agents | Shows potential in combating microbial resistance. | |
| (S)-2-Hydroxy-3,3-dimethylbutanoic acid | Endothelin receptor antagonists | Used in developing treatments for conditions related to blood vessel constriction. |
Contribution to the Synthesis of Diverse Organic Architectures
Beyond specific biologically active targets, this compound is a building block for a wide array of organic structures. evitachem.com Its carboxylic acid group can be readily converted into other functional groups like esters and amides, which are themselves versatile intermediates for further chemical transformations. evitachem.comsmolecule.com This reactivity allows for its incorporation into a variety of molecular scaffolds.
For instance, amino acid derivatives such as 4-amino-3,3-dimethylbutanoic acid have been used in the construction of α,γ-hybrid peptide foldamers. researchgate.net These are synthetic oligomers that mimic the structure of natural peptides and proteins, folding into stable helical conformations. The inclusion of a rigid, substituted building block like a dimethylbutanoic acid derivative can influence the folding pattern and stability of the entire peptide structure, demonstrating its role in creating complex and controlled molecular architectures. researchgate.net
Role in Chiral Polymer Development within Materials Science
In materials science, there is growing interest in the development of chiral polymers for advanced applications. smolecule.commdpi.com These polymers possess unique optical properties and can interact with polarized light in specific ways, making them valuable for optoelectronics, sensing technologies, and separation sciences. smolecule.commdpi.com
This compound can be incorporated as a monomer into a polymer chain to impart chirality to the resulting material. smolecule.com The presence of these chiral units along the polymer backbone can induce a helical or other ordered three-dimensional structure, leading to materials with significant chiroptical properties, such as strong circular dichroism. The structural integrity and the nature of the chiral monomer are crucial in determining the final properties of the polymer. mdpi.com The development of such materials opens possibilities for creating advanced functional devices, such as circularly polarized light emitters and chiral sensors. mdpi.com
Computational Chemistry Studies on 2,3 Dimethylbutanoic Acid
Molecular Modeling and Conformational Analysis of 2,3-Dimethylbutanoic Acid
Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure of this compound and how its flexible structure can influence its physical and chemical properties. The presence of methyl groups on the butanoic acid backbone introduces steric hindrance that governs the preferred spatial arrangements of the molecule.
Conformational analysis of this compound involves identifying the stable conformers and the energy barriers for interconversion between them. Due to the rotation around the C2-C3 bond and the C-C bonds of the carboxylic acid group, several local energy minima can exist. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.
Research Findings:
While specific comprehensive conformational analysis studies on isolated this compound are not extensively documented in publicly available literature, studies on its derivatives provide valuable insights. For instance, the conformational behavior of (R)-2,3-dimethylbutyric acid, when derivatized and complexed with a zinc porphyrin tweezer host, has been investigated using molecular mechanics with the MMFF94 force field. msu.edu This study revealed that the steric bulk of the isopropyl and methyl groups on the chiral center dictates the preferred conformation upon binding. msu.edu
For the parent acid, it is anticipated that the gauche and anti conformations around the C2-C3 bond would be the most significant. The relative energies of these conformers are influenced by a balance of steric repulsion between the methyl groups and the carboxylic acid group, and potential intramolecular hydrogen bonding between the carboxylic proton and an oxygen atom of the carbonyl group. In related substituted butyric acid derivatives, gauche conformations are often found to be predominant. rsc.org
Interactive Data Table: Predicted Conformational Data for this compound (Illustrative)
This table is illustrative and based on general principles of conformational analysis for similar branched carboxylic acids, as specific literature data for this compound is limited.
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Key Interactions |
| Anti | ~180° | 0.2 - 0.5 | Staggered arrangement, minimized steric hindrance between terminal groups. |
| Gauche (+) | ~+60° | 0 (most stable) | Potential for weak intramolecular hydrogen bonding. |
| Gauche (-) | ~-60° | 0 (most stable) | Potential for weak intramolecular hydrogen bonding. |
Quantum Chemical Calculations Applied to this compound Systems
Quantum chemical calculations offer a more detailed and accurate description of the electronic structure of this compound compared to molecular mechanics. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine various molecular properties.
Research Findings:
Specific quantum chemical studies dedicated solely to this compound are not widely reported. However, the methodologies are well-established and have been applied to structurally similar molecules. For example, ab initio calculations have been used to study the relative energetics and thermodynamic properties of related 6- and 7-carbon meteoritic amino acids, including derivatives of this compound. researchgate.net Furthermore, DFT calculations have been utilized to investigate the spatial conformation of the product formed from the reaction of 2,2-dimethylbutyric acid with sodium carbonate. researchgate.net
For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d), would be suitable for optimizing the molecular geometry, calculating vibrational frequencies, and determining electronic properties. These calculations would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformers.
Interactive Data Table: Computed Properties for this compound from PubChem
The following data is computationally generated and available from the PubChem database. nih.gov
| Property | Value | Method of Calculation |
| Molecular Weight | 116.16 g/mol | PubChem 2.2 |
| XLogP3 | 1.6 | --- |
| Hydrogen Bond Donor Count | 1 | --- |
| Hydrogen Bond Acceptor Count | 2 | --- |
| Rotatable Bond Count | 2 | --- |
| Exact Mass | 116.083729621 | PubChem 2.2 |
| Monoisotopic Mass | 116.083729621 | PubChem 2.2 |
| Topological Polar Surface Area | 37.3 Ų | --- |
| Heavy Atom Count | 8 | --- |
| Complexity | 114 | --- |
Prediction of Reactivity and Molecular Interactions for this compound
Computational chemistry is instrumental in predicting the reactivity of this compound and how it interacts with other molecules. Key aspects that can be computationally explored include the molecule's electrostatic potential and its frontier molecular orbitals (HOMO and LUMO).
Molecular Electrostatic Potential (MEP):
The MEP map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show a region of negative potential (typically colored red) around the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack and their ability to act as hydrogen bond acceptors. Conversely, the hydrogen atom of the hydroxyl group would exhibit a region of positive potential (typically colored blue), making it a likely site for nucleophilic attack or hydrogen bond donation.
Frontier Molecular Orbitals (HOMO and LUMO):
Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity. numberanalytics.comucsb.edu The Highest Occupied Molecular Orbital (HOMO) represents the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilic character). The Lowest Unoccupied Molecular Orbital (LUMO) is the orbital that is most likely to accept electrons (electrophilic character).
For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the carboxylic acid group, particularly the hydroxyl oxygen. The LUMO is likely to be centered on the carbonyl carbon and oxygen atoms, specifically the π* antibonding orbital of the C=O double bond. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. numberanalytics.com
Reactivity Descriptors:
From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:
Ionization Potential (I): Approximated as -E(HOMO)
Electron Affinity (A): Approximated as -E(LUMO)
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): χ² / (2η)
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules.
Molecular Interactions:
As a carboxylic acid, this compound can participate in strong hydrogen bonding interactions. Computational studies can model the formation of dimers, where two molecules of the acid are held together by hydrogen bonds between their carboxylic acid groups. These interactions are crucial in understanding its physical properties, such as its boiling point and solubility. The branched methyl groups also contribute to hydrophobic interactions.
Interactive Data Table: Predicted Reactivity Descriptors for this compound (Illustrative)
This table is illustrative. The values would be derived from the calculated HOMO and LUMO energies of this compound.
| Reactivity Descriptor | Predicted Nature | Implication for Reactivity |
| HOMO | Localized on carboxylic oxygen atoms | Site for electrophilic attack and oxidation. |
| LUMO | Localized on the carbonyl group (C=O) | Site for nucleophilic attack. |
| HOMO-LUMO Gap | Moderately large | Indicates good kinetic stability. |
| Molecular Electrostatic Potential | Negative potential on oxygens, positive on hydroxyl hydrogen | Guides intermolecular interactions and reaction sites. |
Environmental Fate and Impact Research of 2,3 Dimethylbutanoic Acid
Atmospheric Reactivity and Degradation Mechanisms of 2,3-Dimethylbutanoic Acid
The atmospheric fate of this compound, a branched-chain carboxylic acid, is primarily determined by its reactions with key atmospheric oxidants. While direct experimental studies on the atmospheric reactivity of this compound are limited, its behavior can be inferred from research on structurally similar volatile organic compounds (VOCs). The principal daytime oxidant in the troposphere is the hydroxyl (OH) radical, and reactions with this radical are expected to be the dominant atmospheric loss process for this compound.
The degradation is anticipated to be initiated by the abstraction of a hydrogen atom from the carbon skeleton by the OH radical. This process forms an alkyl radical, which then rapidly reacts with molecular oxygen (O₂) to produce a peroxy radical (RO₂). The subsequent reactions of this peroxy radical dictate the ultimate degradation products and the potential for the formation of secondary pollutants.
The general mechanism for the OH-initiated degradation of this compound is expected to follow these steps:
Hydrogen Abstraction: An OH radical abstracts a hydrogen atom from a C-H bond on the this compound molecule. The presence of tertiary hydrogens at the 2 and 3 positions suggests these are likely sites for abstraction.
Peroxy Radical Formation: The resulting alkyl radical (R•) rapidly adds molecular oxygen (O₂) to form a peroxy radical (RO₂•).
Further Reactions: In low-NOx environments, the peroxy radical can undergo self-reaction or reaction with other peroxy radicals (HO₂). In high-NOx environments, it will primarily react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂), or an organic nitrate. The alkoxy radical can then undergo further decomposition or isomerization, leading to a variety of smaller, more oxidized products.
The table below presents the estimated reaction rate coefficient for a structurally similar compound, which can be used as a proxy to understand the potential atmospheric reactivity of this compound.
| Compound | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (Estimated) |
| 3,3-Dimethyl-2-butanone | OH | 1.69 x 10⁻¹² copernicus.org | ~6.9 days |
Atmospheric lifetime (τ) is estimated using the formula τ = 1 / (k[OH]), assuming a global average OH concentration of 1 x 10⁶ molecules cm⁻³.
Research on the Formation of Secondary Pollutants from this compound
The atmospheric degradation of this compound has the potential to contribute to the formation of secondary pollutants, namely tropospheric ozone (O₃) and secondary organic aerosols (SOA).
Photochemical Ozone Creation Potential (POCP)
The formation of ground-level ozone is a significant air quality concern. It is produced through complex photochemical reactions involving volatile organic compounds (VOCs) and oxides of nitrogen (NOx) in the presence of sunlight. bris.ac.ukbregroup.com The Photochemical Ozone Creation Potential (POCP) is a metric used to quantify the relative ability of a VOC to contribute to ozone formation compared to a reference compound, typically ethene. researchgate.netdesigningbuildings.co.uk
While a specific POCP value for this compound has not been reported, the values for related compounds can offer insight. For example, research on 3,3-dimethylbutanal and 3,3-dimethylbutanone provides POCP estimates under different atmospheric conditions. copernicus.org These values indicate a potential for compounds with this carbon skeleton to participate in photochemical smog formation. copernicus.org The degradation of this compound, particularly in NOx-rich environments, would lead to the production of NO₂ from the reaction of peroxy radicals with NO. The subsequent photolysis of NO₂ is a key step in ozone formation.
The table below shows the POCP values for compounds structurally related to this compound.
| Compound | POCP (NW Europe Conditions) | POCP (USA Urban Conditions) |
| 3,3-Dimethylbutanal | 68 copernicus.org | 58 copernicus.org |
| 3,3-Dimethylbutanone | 26 copernicus.org | 15 copernicus.org |
Secondary Organic Aerosol (SOA) Formation
Secondary organic aerosols are fine particulate matter formed in the atmosphere through the oxidation of VOCs. The oxidation products of the parent VOC can have lower volatility, allowing them to partition into the aerosol phase or undergo nucleation to form new particles. Carboxylic acids are known to be components of atmospheric aerosols.
The potential for this compound to contribute to SOA formation would depend on the volatility of its oxidation products. If the degradation process leads to the formation of multifunctional compounds (e.g., diacids, hydroxy-carboxylic acids), these products may have sufficiently low vapor pressures to partition to the aerosol phase. Research on other VOCs, such as isoprene (B109036) and 2-methyl-3-buten-2-ol, has demonstrated that acid-catalyzed reactive uptake of oxidation products, like epoxides, onto existing acidic aerosols can be a significant pathway for SOA formation. nih.govmdpi.com While direct studies on this compound are lacking, its acidic nature could potentially influence heterogeneous reactions on aerosol surfaces. Studies on the photooxidation of other dienes, such as 2,3-dimethyl-1,3-butadiene, have also been conducted to understand their SOA formation potential. copernicus.org
Q & A
Basic: What synthetic routes are reported for 2,3-Dimethylbutanoic acid, and how is its structure confirmed?
Answer:
this compound can be synthesized via alkylation or carboxylation of branched alkanes. For example, intermediates like methyl esters of substituted butanoates (e.g., methyl (2S)-2-[[(2,3-difluorophenyl)methylideneamino]-methylamino]-3,3-dimethylbutanoate) are hydrolyzed under acidic or basic conditions to yield carboxylic acids. Structural confirmation relies on ¹H-NMR spectroscopy to identify substituents and stereochemistry. Peaks corresponding to methyl groups (δ ~1.0 ppm) and carboxyl protons (δ ~9.0 ppm) are critical markers . For branched isomers, coupling constants and splitting patterns in NMR help distinguish between 2,3-dimethyl and 3,3-dimethyl configurations .
Basic: What physicochemical properties of this compound are critical for experimental design?
Answer:
Key properties include:
- Molecular weight : 116.16–116.21 g/mol (varies by isomer) .
- Boiling point : ~191°C (pure isomer) .
- Density : ~0.944 g/cm³ .
- Acidity : pKa ~4.8–5.0 (typical for branched carboxylic acids).
These properties influence solvent selection (e.g., polar aprotic solvents for reactions) and storage conditions (e.g., refrigeration to prevent esterification). Impurities from incomplete synthesis (e.g., residual esters) require purification via recrystallization or distillation .
Advanced: How do matrix effects complicate the detection of this compound derivatives in biological samples?
Answer:
In blood or serum, matrix effects from proteins, lipids, or salts can suppress ionization in LC-MS/MS , leading to false negatives. For example, 5F-MDMB-PINACA 3,3-dimethylbutanoic acid (a metabolite with structural similarity) showed variable detection in human blood due to source-dependent interferences . Mitigation strategies include:
- Sample pretreatment : Protein precipitation with acetonitrile or solid-phase extraction .
- Internal standards : Deuterated analogs (e.g., AB-FUBINACA-d4) normalize recovery rates .
- Matrix-matched calibration : Compensates for ion suppression/enhancement .
Advanced: What methodological optimizations improve the stability of this compound metabolites during storage?
Answer:
Metabolites like 5F-MDMB-PINACA 3,3-dimethylbutanoic acid degrade under suboptimal conditions. Stability studies show:
- Short-term storage : Room temperature causes <10% loss in 24 hours if samples are shielded from light .
- Long-term storage : −20°C with sodium fluoride/potassium oxalate preservatives prevents enzymatic hydrolysis .
- Autosampler stability : Acidic modifiers (0.1% formic acid) in mobile phases reduce degradation during LC-MS runs .
Advanced: How can researchers resolve discrepancies in metabolite detection across biological matrices?
Answer:
Discrepancies arise from:
- Source variability : Human serum vs. plasma may differ in clotting factors that bind metabolites .
- Metabolite interconversion : Esterase activity in blood converts parent compounds to acids, requiring immediate centrifugation and freezing .
Solutions : - Cross-validation : Use multiple detection methods (e.g., LC-MS/MS and immunoassays) .
- Kinetic studies : Monitor metabolite formation rates in vitro to identify labile intermediates .
Basic: What analytical techniques are suitable for quantifying this compound in synthetic mixtures?
Answer:
- GC-MS : Derivatization with BSTFA or MTBSTFA enhances volatility for accurate quantification .
- HPLC-UV : Low-cost option with C18 columns and UV detection at ~210 nm (carboxylate absorbance) .
- Titration : Acid-base titration with NaOH (0.1 M) and phenolphthalein indicator for purity assessment .
Advanced: What synthetic strategies address stereochemical challenges in producing enantiopure this compound?
Answer:
Chiral resolution methods include:
- Enzymatic catalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze esters of one enantiomer .
- Chiral auxiliaries : Use of (S)-proline derivatives to induce asymmetry during alkylation .
- HPLC with chiral columns : Polysaccharide-based phases (e.g., Chiralpak AD-H) separate enantiomers post-synthesis .
Advanced: How do substituent positions (2,3- vs. 3,3-dimethyl) affect the biological activity of butanoic acid derivatives?
Answer:
- 2,3-Dimethyl : Increased steric hindrance near the carboxyl group reduces receptor binding affinity (e.g., synthetic cannabinoid metabolites show lower potency) .
- 3,3-Dimethyl : Enhanced lipophilicity improves blood-brain barrier penetration, as seen in 5F-MDMB-PINACA metabolites .
Experimental validation : Comparative docking studies and in vitro receptor assays quantify these effects .
Table 1: Key Stability Parameters for this compound Metabolites
| Parameter | Optimal Condition | Degradation Risk | Reference |
|---|---|---|---|
| Temperature | −20°C | Hydrolysis at >4°C | |
| pH | 2.0–3.0 (acidic buffer) | Esterification at neutral pH | |
| Light Exposure | Amber vials | Photooxidation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
